molecular formula C12H8FNO3 B8355960 2-(1,3-Benzodioxol-5-yloxy)-6-fluoropyridine

2-(1,3-Benzodioxol-5-yloxy)-6-fluoropyridine

Cat. No. B8355960
M. Wt: 233.19 g/mol
InChI Key: FAAKBQBCCPDIBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06525051B2

Procedure details

To DMSO (5 mL) was added 5-hydroxy-1,3-benzodioxolane (1.09 g, 7.9 mmol), difluoropyridine (0.72 mL, 7.9 mmol), and cesium carbonate (2.62 g, 8.0 mmol). After heating at 50° C. for 18 hours, the reaction was partitioned with water and ethyl acetate. The organic layer was washed with water, brine, and dried (Na2SO4). The solvent was removed to give 2-(1,3-benzodioxol-5-yloxy)-6-fluoropyridine.
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
0.72 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
2.62 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]2[O:6][CH2:7][O:8][C:4]=2[CH:3]=1.F[C:12]1[C:13]([F:18])=[N:14][CH:15]=[CH:16][CH:17]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>CS(C)=O>[O:6]1[C:5]2[CH:9]=[CH:10][C:2]([O:1][C:15]3[CH:16]=[CH:17][CH:12]=[C:13]([F:18])[N:14]=3)=[CH:3][C:4]=2[O:8][CH2:7]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.09 g
Type
reactant
Smiles
OC1=CC2=C(OCO2)C=C1
Name
Quantity
0.72 mL
Type
reactant
Smiles
FC=1C(=NC=CC1)F
Name
cesium carbonate
Quantity
2.62 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was partitioned with water and ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Name
Type
product
Smiles
O1COC2=C1C=CC(=C2)OC2=NC(=CC=C2)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.